Thymidine, 3'-deoxy-3'-((phenylmethyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- typically involves the modification of thymidineThis can be achieved through nucleophilic substitution reactions, where the hydroxyl group at the 3’ position is replaced by a phenylmethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylmethylamino group or the thymidine backbone.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Industry: It can be used in the production of diagnostic reagents and as a component in biochemical assays
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets thymidylate synthase and thymidine kinase, key enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside that Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is derived from.
3’-Amino-3’-deoxythymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies
Uniqueness
Thymidine, 3’-deoxy-3’-((phenylmethyl)amino)- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool compared to other thymidine analogs .
Properties
CAS No. |
134963-34-1 |
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Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-16(11)22)15-7-13(14(10-21)24-15)18-8-12-5-3-2-4-6-12/h2-6,9,13-15,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,15+/m0/s1 |
InChI Key |
UIXPFAHXTKLMSQ-RRFJBIMHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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